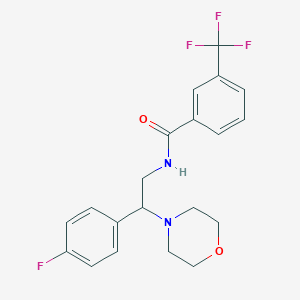

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O2/c21-17-6-4-14(5-7-17)18(26-8-10-28-11-9-26)13-25-19(27)15-2-1-3-16(12-15)20(22,23)24/h1-7,12,18H,8-11,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGJVEMQFKFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, also known as ABT-869, is a small molecule that functions primarily as an inhibitor of receptor tyrosine kinases (RTKs). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and other diseases associated with dysregulated kinase activity. This article delves into the biological activity of ABT-869, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 396.4 g/mol. The compound features a morpholinoethyl side chain and a trifluoromethyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 942010-86-8 |

ABT-869 primarily acts as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in the regulation of cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, ABT-869 can disrupt signaling pathways that are often overactive in cancer cells, leading to reduced tumor growth and proliferation.

Target Kinases

Research indicates that ABT-869 targets several key kinases involved in tumorigenesis:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FGFR (Fibroblast Growth Factor Receptor)

Inhibition of these receptors has been linked to decreased angiogenesis and improved outcomes in preclinical cancer models.

In Vitro Studies

In vitro studies have demonstrated that ABT-869 effectively inhibits cell proliferation in various cancer cell lines. For instance:

- Breast Cancer Cell Lines: ABT-869 exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values indicating potent anti-proliferative effects.

- Lung Cancer Models: The compound showed efficacy in inhibiting the growth of A549 lung adenocarcinoma cells by disrupting key signaling pathways associated with cell survival.

In Vivo Studies

In vivo experiments have further validated the therapeutic potential of ABT-869:

- Xenograft Models: Tumor-bearing mice treated with ABT-869 showed substantial tumor regression compared to control groups. The treatment led to a reduction in tumor volume by up to 60% in some models.

- Survival Studies: Long-term studies indicated improved survival rates among treated mice, suggesting a favorable safety profile alongside its efficacy.

Case Studies

Several case studies have emerged highlighting the use of ABT-869 in clinical settings:

- Case Study 1: A patient with advanced non-small cell lung cancer (NSCLC) demonstrated a partial response to ABT-869 after failing multiple lines of therapy. Imaging studies revealed a significant decrease in tumor burden.

- Case Study 2: In a cohort of patients with metastatic breast cancer, administration of ABT-869 resulted in prolonged progression-free survival compared to historical controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

(i) N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide ()

- Structure : Features a hydroxyl-substituted benzamide core with a 4-chloro-3-(trifluoromethyl)phenyl group.

- Key Differences: The absence of a morpholinoethylamine chain and the presence of a hydroxyl group reduce lipophilicity compared to the target compound.

- Applications : Hydroxybenzamides are often explored for anti-inflammatory or antimicrobial activity due to hydrogen-bonding capabilities .

(ii) N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide ()

Trifluoromethyl-Containing Analogs

(i) 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide Derivatives ()

- Structure : A benzamide with a piperazine ring and trifluoromethyl group.

- Key Differences : The piperazine ring (basic nitrogen) may enhance solubility in acidic environments, whereas the morpholine ring (ether oxygen) offers neutral pH solubility.

- Synthesis: Prepared via coupling of benzoyl chloride with diamino-nitrobenzene, similar to the target compound’s likely synthetic route .

(ii) N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) Hydrazines ()

- Structure : Hydrazine derivatives with trifluoromethyl and dichlorophenyl groups.

- Key Differences : The hydrazine backbone introduces redox-active properties, unlike the stable amide bond in the target compound.

- Applications : Hydrazines are often precursors for heterocyclic compounds like triazoles .

Morpholinoethylamine Derivatives

(i) N-{3-(Morpholin-4-ylmethyl)-1,2,4-oxadiazol-5-ylmethyl}nicotinamide ()

Comparative Data Table

Pharmacological and Physicochemical Considerations

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving target binding .

- Morpholinoethyl vs. Piperazine: Morpholine offers better neutral solubility, while piperazine’s basic nitrogen aids in salt formation for drug formulation .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to chlorine .

Q & A

Basic: What are the key synthetic steps for preparing N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide?

Answer:

The synthesis involves multi-step reactions, including:

- Amidation : Coupling 3-(trifluoromethyl)benzoic acid derivatives with amines (e.g., 2-(4-fluorophenyl)-2-morpholinoethylamine) using coupling agents like HATU or DCC, often in solvents such as DMF or dichloromethane .

- Morpholine incorporation : Reductive amination or nucleophilic substitution to introduce the morpholino group, requiring sodium borohydride or similar reducing agents .

- Purification : Column chromatography (silica gel, gradients of ethyl acetate/hexane) and recrystallization to achieve >95% purity. Reaction conditions (pH 6–8, 0–5°C for sensitive steps) are critical to minimize side products .

Basic: How is the compound structurally characterized?

Answer:

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm regiochemistry and fluorine substitution patterns. For example, the trifluoromethyl group shows a distinct triplet in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 455.18) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., orthorhombic symmetry, P22 space group) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amidation kinetics but may require low temperatures (−20°C) to suppress epimerization .

- Catalyst optimization : Triethylamine or DMAP accelerates coupling; microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .

- Real-time monitoring : TLC or inline IR spectroscopy identifies intermediates, enabling timely adjustments .

Advanced: How to resolve contradictions in proposed biological mechanisms of action?

Answer:

- Comparative assays : Test against structurally analogous compounds (e.g., morpholine-free derivatives) to isolate the role of the morpholino group .

- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor interactions (e.g., kinase inhibition assays) .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Answer:

- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and electrostatic potential maps to correlate substituents (e.g., trifluoromethyl) with activity .

- Molecular docking : Simulate binding to targets (e.g., G-protein-coupled receptors) using AutoDock Vina; validate with mutagenesis studies .

Advanced: What strategies enable regioselective functionalization of the benzamide core?

Answer:

- Protecting groups : Temporarily block the morpholino nitrogen with Boc groups during halogenation or nitration .

- Directed ortho-metalation : Use lithium bases (LDA) to deprotonate specific positions for C–H functionalization .

Advanced: How to assess compound stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or oxidants (HO), followed by HPLC analysis to track degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for benzamides) .

Advanced: What cross-disciplinary applications are suggested by structural analogs?

Answer:

- Materials science : Trifluoromethyl groups enhance hydrophobicity in polymer coatings .

- Neuroscience : Morpholine-containing analogs modulate nicotinic acetylcholine receptors (nAChRs) .

Basic: Which analytical techniques confirm compound purity?

Answer:

- HPLC : Reverse-phase C18 columns (90% acetonitrile/water) with UV detection at 254 nm .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios must match theoretical values within ±0.4% .

Advanced: How to address solubility challenges in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.